REACTION_CXSMILES
|
[N:1]([O-:3])=[O:2].[Na+].Br[CH2:6][CH:7]([CH2:11][CH2:12][CH3:13])[CH2:8][CH2:9][CH3:10]>CS(C)=O>[N+:1]([CH2:6][CH:7]([CH2:11][CH2:12][CH3:13])[CH2:8][CH2:9][CH3:10])([O-:3])=[O:2] |f:0.1|
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
BrCC(CCC)CCC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (4×250 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×500 ml), brine (500 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC(CCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.4 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |